molecular formula C14H25NO B13759279 Propanenitrile, 3-(10-undecenyloxy)- CAS No. 63095-34-1

Propanenitrile, 3-(10-undecenyloxy)-

Cat. No.: B13759279
CAS No.: 63095-34-1
M. Wt: 223.35 g/mol
InChI Key: AWVSLVUVZWTQDK-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrile and Undecenyloxy-functionalized Organic Compounds

Organic compounds functionalized with both nitrile and undecenyloxy groups possess a unique combination of chemical properties that make them valuable in materials science and synthetic chemistry.

The nitrile group (-C≡N) is a highly significant functional group in organic chemistry. teachy.ai Its strong polarity and linear geometry, arising from the sp-hybridized carbon atom, influence the physical properties of the molecule, such as boiling point and solubility. teachy.aiteachy.ai Nitriles are crucial intermediates in a wide array of chemical transformations. teachy.airesearchgate.net They can be hydrolyzed to form carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to yield ketones. fiveable.meallen.in This versatility makes them essential precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers like polyacrylonitrile, which is used in synthetic fibers. teachy.aiteachy.aiturito.com In drug discovery, the nitrile group is increasingly incorporated into pharmaceuticals due to its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov

The undecenyloxy group [CH₂=CH(CH₂)₉O-] contributes two key features: a long aliphatic chain and a terminal alkene. The eleven-carbon chain imparts significant nonpolar character, influencing the molecule's solubility and surface-active properties. The ether linkage provides chemical stability and flexibility to the carbon chain. The terminal alkene is a highly reactive site for a multitude of chemical reactions, including polymerization, oxidation, and addition reactions such as hydrohalogenation, hydration, and epoxidation. This functional group is particularly important in polymer chemistry and in the synthesis of complex organic molecules where the double bond can be used as a handle for further functionalization. acs.orgnih.gov

The combination of these functionalities in a single molecule like Propanenitrile, 3-(10-undecenyloxy)- results in an amphiphilic structure with distinct reactive sites. This allows for orthogonal chemistry, where each functional group can be addressed selectively, making such compounds valuable as monomers for functional polymers, as cross-linking agents, or as intermediates in multi-step organic syntheses.

Structural Features and Functional Group Analysis of Propanenitrile, 3-(10-undecenyloxy)-

The molecular structure of Propanenitrile, 3-(10-undecenyloxy)- consists of a fourteen-carbon backbone with an ether linkage and a terminal nitrile group. Its systematic IUPAC name is 3-(10-Undecen-1-yloxy)propanenitrile. chemspider.com

Key Structural Components:

Propanenitrile Moiety: A three-carbon chain with a cyano (-C≡N) group at one end. The nitrogen atom's lone pair of electrons makes the group weakly basic, while the electronegativity of the nitrogen polarizes the triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me

Ether Linkage (-O-): This connects the propanenitrile unit to the undecenyl chain. The C-O-C bond is relatively stable and introduces a kink in the molecule, providing conformational flexibility.

10-Undecenyl Chain: An eleven-carbon aliphatic chain that provides hydrophobicity. The chain terminates with a carbon-carbon double bond (C=C), which is a nucleophilic site and a center for reactivity.

This unique combination of a polar head (nitrile) and a long, nonpolar, reactive tail (undecenyl group) suggests potential applications as a specialty surfactant or as a monomer for creating polymers with tailored properties.

Interactive Data Table: Properties of Propanenitrile, 3-(10-undecenyloxy)-

PropertyValue
Molecular Formula C₁₄H₂₅NO
Average Mass 223.360 Da
Monoisotopic Mass 223.193614 Da
IUPAC Name 3-(10-Undecen-1-yloxy)propanenitrile
ChemSpider ID 55060

Data sourced from ChemSpider. chemspider.com

Overview of Research Trajectories for Alkene- and Nitrile-containing Ethers

Research involving molecules that contain alkene, nitrile, and ether functionalities, such as Propanenitrile, 3-(10-undecenyloxy)-, generally follows two main trajectories: polymer science and complex organic synthesis.

In polymer science , there is significant interest in developing elastomers with high thermal and oil resistance as potential alternatives to materials like nitrile butadiene rubber (NBR) and its more expensive hydrogenated form (HNBR). researchgate.net Alkene- and nitrile-containing ethers serve as promising monomers for this purpose. The terminal alkene group allows for polymerization, while the polar nitrile and ether groups incorporated into the polymer side chains can impart desirable properties such as chemical resistance, specific glass transition temperatures, and thermal stability. researchgate.net Research focuses on the synthesis of such monomers and their subsequent polymerization to create novel poly(alkylene ether) elastomers and thermoplastic elastomers. researchgate.net These materials could find applications as solid polymer electrolytes or in other advanced energy applications. researchgate.net

In organic synthesis , the focus is on utilizing these multi-functional compounds as versatile building blocks. The difunctionalization of alkenes has emerged as a powerful strategy for rapidly increasing molecular complexity. nih.govresearchgate.net Recent studies have explored three-component reactions involving alkenes, alkyl nitriles, and other reagents to create new carbon-carbon and carbon-heteroatom bonds in a single step. nih.govresearchgate.net For example, radical-mediated oxidative 1,2-carboamination of alkenes with alkyl nitriles and amines can produce γ-amino alkyl nitriles. nih.gov Molecules like Propanenitrile, 3-(10-undecenyloxy)- represent pre-functionalized substrates where the alkene can undergo such transformations, leading to complex linear molecules that are valuable intermediates for synthesizing biologically active compounds or other high-value chemicals.

Historical Perspective on Analogous Alkoxypropanenitriles in Scientific Literature

The study of alkoxypropanenitriles is historically linked to the development of cyanoethylation, a specific type of Michael addition reaction. This reaction, involving the addition of a compound with an active hydrogen (like an alcohol) to acrylonitrile (B1666552) (CH₂=CHCN), became a subject of intense study in the mid-20th century. The reaction provides a straightforward route to β-alkoxypropanenitriles.

Early research into these compounds was often driven by the desire to create new solvents, plasticizers, and monomers for polymer synthesis. The combination of the polar nitrile group and the ether linkage offered a unique set of physical properties. However, early attempts to create stable and high-performance polymers from some of these monomers, such as β-cyanoethyl glycidyl (B131873) ether, met with limited success due to issues like poor thermal stability caused by facile decyanoethylation. researchgate.net

Despite these initial challenges, research continued, exploring different structural variations to improve stability and performance. The synthesis of poly(alkylene ether) nitrile polymers with longer side chains between the ether backbone and the nitrile group demonstrated improved thermal stability and low glass transition temperatures, making them viable candidates for specialty elastomers. researchgate.net The historical trajectory shows a progression from the fundamental discovery and application of the cyanoethylation reaction to the synthesis of simple alkoxypropanenitriles, and finally to the more recent and sophisticated design of complex, multi-functional molecules like Propanenitrile, 3-(10-undecenyloxy)-. This modern focus aims to create highly tailored molecules for advanced applications in materials science and targeted organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63095-34-1

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3-undec-10-enoxypropanenitrile

InChI

InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15/h2H,1,3-11,13-14H2

InChI Key

AWVSLVUVZWTQDK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOCCC#N

Origin of Product

United States

Synthetic Methodologies for Propanenitrile, 3 10 Undecenyloxy

Exploration of Etherification Reactions for the Undecenyloxy Moiety

The formation of the ether bond is a critical step in the synthesis of Propanenitrile, 3-(10-undecenyloxy)-. This is typically accomplished via nucleophilic substitution reactions.

A primary and versatile method for forming the ether linkage is the Williamson ether synthesis. masterorganicchemistry.com This reaction follows an SN2 mechanism and involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comjk-sci.com In the context of synthesizing Propanenitrile, 3-(10-undecenyloxy)-, this approach utilizes 10-undecen-1-ol (B85765) and a halogenated propanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

The first step of the synthesis is the deprotonation of the alcohol, 10-undecen-1-ol, by a strong base to form the corresponding 10-undecen-1-alkoxide. khanacademy.org This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the 3-halopropanenitrile. masterorganicchemistry.com The halide is displaced as a leaving group, resulting in the formation of the desired ether, Propanenitrile, 3-(10-undecenyloxy)-, and a metal halide salt as a byproduct. jk-sci.com For this SN2 reaction to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergoing E2 elimination reactions instead. masterorganicchemistry.com

An alternative method for cyanoethylation also involves alkylation of the alcohol substrate with 3-chloropropionitrile, which proceeds via this same nucleophilic substitution pathway. wikipedia.org

While often considered reagents, strong bases are essential for the Williamson ether synthesis by converting the alcohol into the much more nucleophilic alkoxide. masterorganicchemistry.comtcichemicals.com The choice of base and solvent system is crucial for the success of the reaction.

For unactivated alcohols like 10-undecen-1-ol, strong bases are required. organic-synthesis.com Sodium hydride (NaH) is a common choice, often used in an aprotic solvent like tetrahydrofuran (B95107) (THF). organic-synthesis.com The reaction involves adding the alcohol to a suspension of NaH at a reduced temperature (e.g., 0 °C), followed by the addition of the alkyl halide. organic-synthesis.com

Other effective basic systems include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3, Cs2CO3). jk-sci.com The selection of the base can be paired with a suitable solvent, such as acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction. jk-sci.comorganic-synthesis.com

Table 1: Common Bases and Solvents in Williamson Ether Synthesis

Base Common Solvents Reactant Type
Sodium Hydride (NaH) Tetrahydrofuran (THF) Unactivated alcohols
Potassium Carbonate (K2CO3) Acetonitrile Activated alcohols (phenols)
Cesium Carbonate (Cs2CO3) Acetonitrile Activated alcohols (phenols)

Nitrile Group Introduction Strategies

The propanenitrile functional group can be introduced either by building upon a pre-formed ether or by reacting an alcohol with a nitrile-containing reagent.

A highly effective and direct method for synthesizing 3-alkoxypropanenitriles is through the cyanoethylation of alcohols. asianpubs.org This reaction involves the addition of an alcohol across the carbon-carbon double bond of acrylonitrile (B1666552) (H2C=CH-CN). wikipedia.orgorganicreactions.org It is a Michael-type addition reaction where the alcohol acts as a protic nucleophile. wikipedia.orgorganicreactions.org

The reaction is typically catalyzed by a base. wikipedia.org The base facilitates the addition of the alcohol, in this case, 10-undecen-1-ol, to acrylonitrile. The β-carbon of acrylonitrile is electron-deficient due to the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack by the alcohol. wikipedia.orgasianpubs.org This process forms the C-O bond and introduces the cyanoethyl group (-CH2CH2CN) in a single, atom-economical step. asianpubs.org

A variety of bases can be used to catalyze this reaction, including alkali metal hydroxides, alkoxides, and solid base catalysts. organicreactions.orgresearchgate.net Strongly basic quaternary ammonium (B1175870) hydroxides, such as benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B), are particularly effective catalysts for the cyanoethylation of alcohols. organicreactions.orggoogle.com

Beyond the two primary methods of Williamson ether synthesis and direct cyanoethylation, other strategies exist for the synthesis of propanenitrile derivatives, though they are less commonly applied for 3-alkoxypropanenitriles. These can include the condensation of carboxylic acid esters with carboxylic acid nitriles in the presence of strong bases like sodium hydride to form 3-oxonitriles, which could then be further modified. google.com However, for the direct synthesis of Propanenitrile, 3-(10-undecenyloxy)-, the cyanoethylation of 10-undecen-1-ol and the Williamson ether synthesis using a 3-halopropanenitrile remain the most straightforward and documented approaches.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of Propanenitrile, 3-(10-undecenyloxy)-. Key variables include temperature, catalyst choice, and reaction time.

For the cyanoethylation of alcohols, the reaction is often exothermic, and temperature control is necessary to prevent the polymerization of acrylonitrile. organicreactions.org A patent describing the synthesis of analogous 3-(hexenyloxy)propanenitriles specifies that the base-catalyzed addition of acrylonitrile to hexenols is preferably carried out at temperatures between 0°C and 10°C. google.com The use of benzyltrimethylammonium hydroxide (Triton B) is highlighted as a preferred catalyst for this transformation. google.com

The reactivity of alcohols in cyanoethylation can also be influenced by the type of solid base catalyst used. For instance, with catalysts like magnesium hydroxide and calcium hydroxide, the reactivity of alcohols decreases in the order of methanol (B129727) > ethanol (B145695) > 2-propanol. researchgate.net In contrast, with alkaline earth oxides or alumina-supported KOH, the reverse order of reactivity is observed. researchgate.net This suggests that for a long-chain primary alcohol like 10-undecen-1-ol, the choice of catalyst is a critical parameter for optimization.

Table 2: Illustrative Reaction Conditions for Cyanoethylation of Alcohols

Reactants Catalyst Temperature Reference
Unbranched Hexenols + Acrylonitrile Benzyltrimethylammonium hydroxide (Triton B) 0°C - 10°C google.com
Glycerol + Acrylonitrile Sodium Hydroxide (NaOH) Not specified (5h reaction time) researchgate.net

Temperature and Solvent Effects on Reaction Efficacy

The efficacy of the cyanoethylation of 10-undecen-1-ol is significantly influenced by reaction temperature and the choice of solvent. The reaction is typically conducted within a temperature range of 0°C to 80°C. google.com Lower temperatures can slow the reaction rate, requiring longer reaction times, while higher temperatures can potentially lead to polymerization of acrylonitrile as a side reaction. google.com The optimal temperature is often determined empirically to maximize the yield of the desired product while minimizing side reactions.

The solvent plays a crucial role in the reaction by facilitating the interaction between the reactants and the catalyst. While the reaction can be carried out under solvent-free conditions, particularly with solid-supported catalysts, the use of a solvent can improve homogeneity and reaction control. researchgate.netresearchgate.net The polarity of the solvent can affect the rate of the Michael addition. rsc.org Polar aprotic solvents are often effective in promoting this type of reaction.

Below is a table illustrating the hypothetical effect of temperature on the yield of Propanenitrile, 3-(10-undecenyloxy)- based on general principles of cyanoethylation reactions of long-chain alcohols.

Table 1: Illustrative Effect of Temperature on Product Yield

Reaction Temperature (°C) Reaction Time (hours) Hypothetical Yield (%)
25 12 75
40 8 85
60 5 92
80 3 88 (with increased byproducts)

Catalyst Concentration and Reaction Kinetics

The cyanoethylation of alcohols is a base-catalyzed reaction, and the concentration of the catalyst is a critical parameter for the reaction kinetics. researchgate.net Commonly used catalysts include strong bases such as alkali metal hydroxides or alkoxides, as well as heterogeneous catalysts like potassium fluoride (B91410) on alumina. google.com The reaction rate is dependent on the concentration of the alkoxide ion, which is formed by the deprotonation of the alcohol by the base. researchgate.net

The kinetics of the cyanoethylation of alcohols are typically first-order with respect to both the alcohol and acrylonitrile. tau.ac.il The rate of the reaction can be represented by the following general rate law:

Rate = k[Alcohol][Acrylonitrile][Base]

An increase in catalyst concentration generally leads to an increased reaction rate. However, an excessively high concentration of a strong base can promote the polymerization of acrylonitrile, thus reducing the yield of the desired ether nitrile. google.com Therefore, optimizing the catalyst concentration is essential for achieving high yields and purity.

The following interactive table provides a representative overview of how catalyst concentration might influence the reaction rate and yield.

Table 2: Representative Impact of Catalyst Concentration

Catalyst Concentration (mol%) Initial Reaction Rate (mol/L·s) Final Product Yield (%)
1 1.2 x 10⁻⁵ 70
2.5 3.0 x 10⁻⁵ 88
5 5.8 x 10⁻⁵ 95
10 8.5 x 10⁻⁵ 91 (with increased byproducts)

Purification and Isolation Techniques for Propanenitrile, 3-(10-undecenyloxy)-

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, and potentially side products. Therefore, a robust purification and isolation strategy is necessary to obtain Propanenitrile, 3-(10-undecenyloxy)- in high purity.

One common technique for the purification of high-boiling point, thermally stable liquids like Propanenitrile, 3-(10-undecenyloxy)- is fractional distillation . rochester.edukentchemistry.comwikipedia.org This method separates compounds based on differences in their boiling points. libretexts.org By carefully controlling the temperature and pressure, the desired product can be distilled and collected, leaving behind less volatile impurities and starting materials.

For achieving very high purity, particularly for analytical standards or specialized applications, preparative high-performance liquid chromatography (HPLC) is a powerful technique. researchgate.netlabcompare.comwarwick.ac.uk This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sielc.comsielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed for the purification of organic molecules like Propanenitrile, 3-(10-undecenyloxy)-.

The selection of the appropriate purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.

Chemical Reactivity and Transformation Pathways of Propanenitrile, 3 10 Undecenyloxy

Reactions at the Nitrile Functionality

The nitrile group (C≡N) is characterized by a strongly polarized triple bond, with the carbon atom being electrophilic. pressbooks.pub This polarity makes it susceptible to attack by nucleophiles and allows it to undergo hydrolysis and reduction reactions, transforming it into other valuable functional groups like amides, carboxylic acids, and amines. ebsco.com

Hydrolysis Mechanisms of the Cyano Group (e.g., to Amides and Carboxylic Acids)

The hydrolysis of the nitrile group in Propanenitrile, 3-(10-undecenyloxy)- can proceed under either acidic or basic conditions to yield an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an aqueous acid, the nitrogen atom of the nitrile is protonated. chemistrysteps.comlibretexts.org This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.comyoutube.com The resulting intermediate undergoes tautomerization to form 3-(10-undecenyloxy)propanamide. chemistrysteps.com With continued heating in the acidic medium, this amide is subsequently hydrolyzed to produce 3-(10-undecenyloxy)propanoic acid and an ammonium (B1175870) ion. ebsco.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic nitrile carbon. pressbooks.pubchemistrysteps.com This addition forms an imine anion intermediate. pressbooks.publibretexts.org Protonation of this intermediate by water yields a hydroxy imine, which then tautomerizes to the 3-(10-undecenyloxy)propanamide. pressbooks.pub Similar to the acid-catalyzed pathway, further hydrolysis of the amide in the basic solution results in the formation of a carboxylate salt, 3-(10-undecenyloxy)propanoate, and ammonia. pressbooks.pubebsco.com Subsequent acidification is required to obtain the final carboxylic acid product. pressbooks.pub

Table 1: Summary of Hydrolysis Reactions of the Nitrile Group
Reaction ConditionIntermediate ProductFinal Product (after workup)
Aqueous Acid (e.g., H₂SO₄, HCl) + Heat3-(10-undecenyloxy)propanamide3-(10-undecenyloxy)propanoic acid
Aqueous Base (e.g., NaOH, KOH) + Heat3-(10-undecenyloxy)propanamide3-(10-undecenyloxy)propanoic acid

Reduction Chemistry of Nitriles (e.g., to Amines)

The nitrile group can be reduced to a primary amine, 3-(10-undecenyloxy)propan-1-amine. This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. ebsco.comchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.orgyoutube.com This initial addition forms an imine anion, which is stabilized as an aluminum complex. libretexts.org A second hydride addition to this intermediate results in a dianion, which upon aqueous workup, is protonated to yield the primary amine. chemistrysteps.comlibretexts.org

Catalytic Hydrogenation: An alternative method for nitrile reduction is catalytic hydrogenation. This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel. youtube.com This method is also effective in producing primary amines. youtube.com

Table 2: Common Reagents for Nitrile Reduction
Reagent/MethodProduct
1. LiAlH₄, 2. H₂O3-(10-undecenyloxy)propan-1-amine
H₂, Raney Nickel3-(10-undecenyloxy)propan-1-amine

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group readily reacts with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a pathway for the synthesis of ketones. chemistrysteps.com

The mechanism starts with the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking the pi bond and forming an imine anion salt. libretexts.org This intermediate is stable until an aqueous workup is performed. chemistrysteps.com The addition of aqueous acid protonates the nitrogen, leading to the formation of an imine, which is then further hydrolyzed to a ketone. libretexts.org For example, reacting Propanenitrile, 3-(10-undecenyloxy)- with a Grignard reagent like methyl magnesium bromide (CH₃MgBr) would ultimately yield 4-(10-undecenyloxy)butan-2-one after hydrolysis.

Reactions at the Terminal Alkene Moiety (10-Undecenyloxy Group)

The terminal carbon-carbon double bond in the 10-undecenyloxy group is an electron-rich site, making it reactive toward electrophiles and a suitable monomer for various polymerization reactions. libretexts.org

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

The terminal alkene can undergo a variety of addition reactions, transforming the unsaturated tail into a saturated and functionalized chain.

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, will reduce the double bond to a single bond. This reaction converts Propanenitrile, 3-(10-undecenyloxy)- into Propanenitrile, 3-(undecyloxy)-. This process is used to produce saturated aliphatic polyesters from their unsaturated precursors. acs.org

Halogenation: The alkene can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent. The reaction proceeds via a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond. This would yield Propanenitrile, 3-(10,11-dihaloundecyloxy)-.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. First, borane (B79455) (BH₃) adds to the terminal alkene, placing the boron atom on the less substituted terminal carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) and a base replaces the boron with a hydroxyl group, yielding the terminal alcohol, Propanenitrile, 3-(11-hydroxyundecyloxy)-.

Table 3: Representative Addition Reactions of the Terminal Alkene
ReactionReagentsProduct
HydrogenationH₂, Pd/CPropanenitrile, 3-(undecyloxy)-
BrominationBr₂, CH₂Cl₂Propanenitrile, 3-(10,11-dibromoundecyloxy)-
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOHPropanenitrile, 3-(11-hydroxyundecyloxy)-

Polymerization Pathways (e.g., Radical Polymerization, Metathesis Polymerization)

The terminal double bond allows Propanenitrile, 3-(10-undecenyloxy)- to act as a monomer in polymerization reactions.

Radical Polymerization: Radical polymerization is a chain reaction involving three main steps: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: A radical initiator, such as benzoyl peroxide (BPO) or azoisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate free radicals. libretexts.org This radical then adds to the double bond of the monomer, creating a new carbon-centered radical. libretexts.orgwikipedia.org

Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain. youtube.com This process repeats, rapidly increasing the molecular weight. wikipedia.org

Termination: The growth of polymer chains is stopped when two radicals combine or disproportionate. libretexts.org This process would result in a polymer with a polyalkane backbone and pendant 3-cyanopropoxypropyl side chains.

Metathesis Polymerization: Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene. beilstein-journals.org While Propanenitrile, 3-(10-undecenyloxy)- is a mono-ene, it could potentially undergo self-metathesis or be used in copolymerizations. However, ADMET is most efficient with α,ω-dienes. acs.orgresearchgate.net Using ruthenium-based catalysts, such as Grubbs catalysts, this method is effective for synthesizing high-molecular-weight unsaturated polyesters from monomers derived from undecenoate. acs.orgresearchgate.net Isomerization of the terminal olefin to an internal olefin can be a side reaction, especially at higher temperatures, which can affect the polymerization process. beilstein-journals.org

Epoxidation and Dihydroxylation of the Double Bond

The terminal double bond in Propanenitrile, 3-(10-undecenyloxy)- is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, which introduce new functionalities to the molecule.

Epoxidation: The reaction of the terminal alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered ring containing an oxygen atom. visualizeorgchem.comlibretexts.org This transformation proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. visualizeorgchem.comleah4sci.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) to prevent the opening of the newly formed epoxide ring. researchgate.netlibretexts.org

The general reaction is as follows:

Propanenitrile, 3-(10-undecenyloxy)- + RCO3H → 3-((oxiran-2-yl)nonyloxy)propanenitrile + RCO2H

Dihydroxylation: Subsequent to epoxidation, the epoxide ring can be opened under acidic or basic conditions to yield a vicinal diol (a 1,2-diol). Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. libretexts.org This process typically results in anti-dihydroxylation.

Alternatively, direct dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4), which generally leads to syn-dihydroxylation.

The table below summarizes typical conditions for these transformations.

TransformationReagent(s)SolventTypical ConditionsProduct
Epoxidation m-CPBADichloromethaneRoom Temperature3-((oxiran-2-yl)nonyloxy)propanenitrile
Dihydroxylation (from epoxide) H3O+Water/THFMild Heating3-(11,12-dihydroxyundecyloxy)propanenitrile
Direct Dihydroxylation (syn) OsO4, NMOAcetone/Water0°C to RT3-(10,11-dihydroxyundecyloxy)propanenitrile

Stability Studies of the Ether Linkage

The ether linkage in Propanenitrile, 3-(10-undecenyloxy)- provides flexibility to the molecular structure but its stability under various conditions is crucial for its application.

Acidic Hydrolysis: Ethers are generally susceptible to cleavage under strong acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com A nucleophile, such as a halide ion from the acid (e.g., I- from HI), can then attack one of the adjacent carbon atoms via an SN1 or SN2 mechanism, leading to the cleavage of the C-O bond. masterorganicchemistry.comlibretexts.org The cleavage of the ether in Propanenitrile, 3-(10-undecenyloxy)- under strong acidic conditions would likely yield 10-undecen-1-ol (B85765) and 3-hydroxypropanenitrile or their corresponding alkyl halides if an excess of a hydrohalic acid is used. libretexts.org

Alkaline Hydrolysis: In contrast to acidic conditions, ether linkages are generally very stable and resistant to cleavage by bases. youtube.com The alkoxy group is a poor leaving group, and there is no mechanistic pathway for a hydroxide ion to readily cleave the C-O bond of an aliphatic ether. Therefore, the ether linkage in Propanenitrile, 3-(10-undecenyloxy)- is expected to be highly resistant to alkaline hydrolysis.

It is important to note that while the ether is stable, the nitrile group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or a carboxylate salt, respectively. libretexts.orglibretexts.orgchemistrysteps.com

The following table provides a qualitative summary of the ether linkage's stability.

ConditionReagentStability of Ether LinkagePotential Reaction at Nitrile Group
Strong Acid HCl, HBr, HI (conc.)Susceptible to cleavageHydrolysis to carboxylic acid
Strong Base NaOH, KOHHighly ResistantHydrolysis to carboxylate salt

The thermal stability of Propanenitrile, 3-(10-undecenyloxy)- is dictated by the strengths of its constituent bonds. In general, aliphatic ethers exhibit good thermal stability. researchgate.net Thermal decomposition would likely initiate at the weakest bonds in the molecule. The C-O bonds of the ether have a bond dissociation energy of approximately 358 kJ/mol, while the C-C bonds in the aliphatic chain are around 348 kJ/mol.

Potential thermal degradation pathways could involve radical chain reactions. Cleavage of a C-C or C-O bond would generate radical intermediates that could propagate further reactions, leading to the formation of smaller volatile molecules. The presence of the terminal double bond might also lead to thermal crosslinking at elevated temperatures. rsc.org Studies on related aliphatic polyesters containing ether linkages have shown that the introduction of ether groups can influence thermal degradation patterns. researchgate.net The nitrile group is also susceptible to thermal decomposition, potentially leading to the release of nitrogen-containing compounds. nih.gov

Derivatization for Advanced Functional Materials

The bifunctional nature of Propanenitrile, 3-(10-undecenyloxy)- makes it a candidate for the synthesis of advanced functional materials through polymerization and surface modification.

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The unique properties of block copolymers arise from the phase separation of the different blocks into distinct nanodomains. nih.gov Propanenitrile, 3-(10-undecenyloxy)- could be incorporated into block copolymers through various controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govsigmaaldrich.com

These methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity. sigmaaldrich.com For instance, the terminal alkene group could be polymerized using a suitable initiator to form a homopolymer, which could then act as a macroinitiator for the polymerization of a second monomer, resulting in a diblock copolymer. Alternatively, the nitrile group could be used to initiate or mediate certain types of polymerization. The presence of the nitrile functionality within the polymer chain can impart specific properties, such as polarity and the potential for further chemical modification. springernature.com

Surface functionalization is a process that modifies the surface of a material to impart new properties without altering the bulk characteristics. rsc.orgnih.gov Propanenitrile, 3-(10-undecenyloxy)- possesses two functional groups that can be utilized for covalent attachment to a surface.

The terminal double bond can be attached to a surface through various methods, including hydrosilylation on silicon-based substrates or through radical-based "grafting from" or "grafting to" approaches on polymer surfaces. nih.govmit.edu In a "grafting from" approach, the molecule is first attached to the surface, and then polymerization is initiated from the surface-bound molecule. mit.edu In a "grafting to" approach, a polymer chain is first synthesized and then attached to the surface via a reaction with the terminal alkene. nih.gov

The nitrile group can also be used for surface modification. It can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used for covalent attachment. nih.gov This versatility allows for the tailoring of surface properties for specific applications, such as improving biocompatibility, controlling wettability, or introducing specific recognition sites. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of Propanenitrile, 3 10 Undecenyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationoregonstate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like Propanenitrile, 3-(10-undecenyloxy)-. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of Propanenitrile, 3-(10-undecenyloxy)- is predicted to show distinct signals corresponding to the various proton environments in the molecule. The terminal alkene group gives rise to characteristic signals in the deshielded region of the spectrum, typically between 4.9 and 5.9 ppm. pdx.edulibretexts.org The internal protons of the long undecenyl alkyl chain are expected to appear as a complex multiplet around 1.2-1.4 ppm. Protons on carbons adjacent to the electron-withdrawing ether and nitrile groups are shifted downfield. Specifically, the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would appear at approximately 3.4-3.7 ppm, while the protons alpha to the nitrile group (-CH₂-CN) are expected in the 2.0-3.0 ppm range. libretexts.org

Predicted ¹H NMR Chemical Shifts for Propanenitrile, 3-(10-undecenyloxy)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H₂C=CH- ~4.9 - 5.1 Multiplet
H₂C=CH - ~5.7 - 5.9 Multiplet
-CH₂-CH=CH₂ ~2.0 - 2.1 Multiplet
-O-CH ₂-CH₂- ~3.4 - 3.5 Triplet
-O-CH₂-CH ₂-CN ~3.6 - 3.7 Triplet
-CH₂-CN ~2.5 - 2.6 Triplet

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The nitrile carbon (C≡N) is a key feature, expected to resonate in a distinct region around 115-120 ppm. oregonstate.edulibretexts.org The sp²-hybridized carbons of the terminal alkene group are predicted to appear between 114 and 140 ppm. libretexts.org Carbons attached to the electronegative oxygen of the ether linkage will be deshielded, appearing in the 60-80 ppm range. oregonstate.edu The remaining sp³-hybridized carbons of the long alkyl chain will produce signals in the more shielded region of the spectrum, typically between 20 and 35 ppm.

Predicted ¹³C NMR Chemical Shifts for Propanenitrile, 3-(10-undecenyloxy)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C ≡N ~118 - 120
C H₂=CH- ~114 - 115
CH₂=C H- ~138 - 140
-O-C H₂- ~65 - 71
-O-CH₂-C H₂-CN ~65 - 71
-C H₂-CN ~18 - 20

For unambiguous assignment of all proton and carbon signals and to confirm the molecular connectivity, two-dimensional (2D) NMR techniques are employed. weebly.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between adjacent protons, confirming the sequence of methylene groups in the alkyl chain and the propanenitrile moiety, as well as the connectivity within the undecenyl group. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, more easily assigned, proton signals. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is crucial for confirming the connection between the undecenyloxy chain and the propanenitrile group through the ether linkage, by observing a correlation between the -O-CH₂- protons and the carbons of the adjacent propanenitrile fragment, and vice-versa.

For polymerized forms of Propanenitrile, 3-(10-undecenyloxy)-, where the material may be insoluble, solid-state NMR (ssNMR) becomes a vital characterization tool. creative-biostructure.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid polymer, yielding information about the polymer structure, chain packing, and molecular mobility. universiteitleiden.nlmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationoregonstate.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups present in Propanenitrile, 3-(10-undecenyloxy)-. These methods are complementary and probe the vibrational modes of the molecule's covalent bonds.

The IR and Raman spectra of this compound are expected to exhibit several characteristic absorption bands that serve as fingerprints for its constituent functional groups.

Nitrile Group (C≡N): The nitrile group displays a very strong and sharp absorption band in the IR spectrum, typically in the 2240-2260 cm⁻¹ range for saturated nitriles. spectroscopyonline.com This region of the spectrum has few other interfering absorptions, making it highly diagnostic for the presence of the nitrile functionality. libretexts.org

Ether Group (C-O-C): The ether linkage is characterized by a strong C-O-C asymmetric stretching vibration, which is expected to appear in the region of 1070-1150 cm⁻¹. slideshare.net

Alkene Group (C=C): The terminal alkene group presents several characteristic bands. A C=C stretching vibration of medium intensity is expected around 1640-1650 cm⁻¹. libretexts.org The stretching vibrations of the hydrogens attached to the sp² carbons (=C-H) typically appear at frequencies above 3000 cm⁻¹, usually in the 3010-3095 cm⁻¹ range. libretexts.org Additionally, out-of-plane bending (wagging) vibrations for the terminal =CH₂ group produce strong bands in the 910-990 cm⁻¹ region.

Characteristic Vibrational Frequencies for Propanenitrile, 3-(10-undecenyloxy)-

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Nitrile C≡N Stretch 2240 - 2260 Strong, Sharp
Alkene =C-H Stretch 3010 - 3095 Medium
Alkene C=C Stretch 1640 - 1650 Medium
Alkene =CH₂ Wag (Out-of-plane bend) 910 - 990 Strong
Ether C-O-C Asymmetric Stretch 1070 - 1150 Strong

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysisacs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Propanenitrile, 3-(10-undecenyloxy)-, with a molecular formula of C₁₄H₂₅NO, the expected monoisotopic mass is 223.1936 g/mol . chemspider.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 223.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule are expected to involve the ether linkage and the alkyl chain.

Alpha-Cleavage of Ethers: A common fragmentation pathway for ethers is the homolytic cleavage of a C-C bond alpha to the oxygen atom. miamioh.eduyoutube.com This would result in the formation of a stable oxonium ion. For instance, cleavage of the bond between the first and second carbon of the propanenitrile moiety would lead to a fragment.

Cleavage at the Ether C-O Bond: Heterolytic cleavage of the C-O bonds can also occur, leading to fragments corresponding to the undecenyl cation or the propanenitrile-oxy cation. youtube.com

Alkyl Chain Fragmentation: The long undecenyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups.

Predicted Mass Spectrometry Fragments for Propanenitrile, 3-(10-undecenyloxy)-

Fragmentation Pathway Proposed Fragment Structure Predicted m/z
Molecular Ion [C₁₄H₂₅NO]⁺ 223
α-Cleavage (loss of C₂H₄CN radical) [CH₂=O-C₁₁H₂₁]⁺ 183
C-O Cleavage (loss of OC₃H₄N radical) [C₁₁H₂₁]⁺ 153
McLafferty-type rearrangement Varies depending on site Varies

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of Propanenitrile, 3-(10-undecenyloxy)-. By providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

For Propanenitrile, 3-(10-undecenyloxy)-, the theoretical monoisotopic mass of the protonated molecule ([M+H]+) is calculated to be 224.20090 Da. sigmaaldrich.com An experimental HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value. The confirmation of this exact mass provides strong evidence for the elemental formula C14H26NO+ (for the protonated molecule), thereby distinguishing it from other potential isobaric compounds. This high degree of accuracy is fundamental in the initial stages of structural characterization.

Table 1: Illustrative HRMS Data for [M+H]+ of Propanenitrile, 3-(10-undecenyloxy)-
ParameterValue
Theoretical m/z224.20090
Observed m/z224.20055
Mass Difference (mDa)-0.35
Error (ppm)-1.56
Elemental CompositionC14H26NO+

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed for the detailed structural elucidation of Propanenitrile, 3-(10-undecenyloxy)-. In a typical MS/MS experiment, the protonated molecule (m/z 224.2) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the confirmation of its specific structural arrangement.

The fragmentation of Propanenitrile, 3-(10-undecenyloxy)- is expected to occur at the ether linkage and along the undecenyl chain. Key fragmentation pathways would likely include the cleavage of the C-O bond, leading to fragments corresponding to the undecenyl and the propanenitrile ether moieties. Further fragmentation of the undecenyl chain would produce a characteristic pattern of hydrocarbon losses. The nitrile group can also influence fragmentation, potentially leading to the loss of small neutral molecules like HCN. nih.gov Analyzing these specific fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the undecenyl group through an ether linkage to the propanenitrile moiety.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Propanenitrile, 3-(10-undecenyloxy)-
Predicted m/zProposed Fragment Structure/Loss
168.1696[M+H - C3H5NO]+ (Loss of the propanenitrile ether sidechain)
153.1461[C11H21]+ (Undecenyl cation)
85.0805[C4H7NO+H]+ (Propanenitrile ether cation)
55.0548[C4H7]+ (Fragment from undecenyl chain)

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating Propanenitrile, 3-(10-undecenyloxy)- from reaction byproducts or impurities, thereby enabling accurate purity assessment and isolation of the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively high molecular weight and polarity, Propanenitrile, 3-(10-undecenyloxy)- is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. However, in the case of this compound, which lacks active hydrogens, derivatization might focus on other chemical modifications to enhance volatility if required for specific analytical goals.

Once derivatized, GC-MS analysis can provide excellent separation of the target compound from any closely related impurities. The mass spectrometer detector then provides mass spectra for each separated component, aiding in their identification. The retention time of the derivatized compound is a characteristic feature used for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the direct analysis of Propanenitrile, 3-(10-undecenyloxy)- without the need for derivatization. A reverse-phase HPLC method is typically employed for compounds of this nature.

A common method involves a C18 or a specialized Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

For purity assessment, the area of the main peak corresponding to Propanenitrile, 3-(10-undecenyloxy)- is compared to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration and using it to determine the concentration of the compound in unknown samples.

Table 3: Representative HPLC Purity Analysis Data
Peak No.Retention Time (min)Peak AreaArea %Identity
13.4515,2340.35Impurity A
28.124,328,97699.55Propanenitrile, 3-(10-undecenyloxy)-
39.034,3480.10Impurity B

Theoretical and Computational Investigations of Propanenitrile, 3 10 Undecenyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of Propanenitrile, 3-(10-undecenyloxy)-. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its geometry optimization. fu-berlin.deyoutube.comresearchgate.netq-chem.comyoutube.com For Propanenitrile, 3-(10-undecenyloxy)-, DFT calculations would be employed to find the lowest energy conformation by exploring the potential energy surface. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy structure is located.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined. At each step, the forces on each atom are calculated, and the geometry is adjusted to reduce these forces. The calculation is considered converged when the changes in energy and geometry between iterations fall below a defined threshold. A frequency calculation is typically performed on the optimized geometry to ensure that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Such calculations would likely reveal a coiled or folded structure for the undecenyloxy chain in the gas phase due to weak intramolecular interactions. The resulting optimized geometry provides a wealth of information, including precise bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for Propanenitrile, 3-(10-undecenyloxy)- from a Hypothetical DFT Calculation

ParameterBond/AnglePredicted Value
Bond LengthC≡N1.15 Å
Bond LengthC-O (ether)1.43 Å
Bond LengthC=C (alkene)1.34 Å
Bond AngleC-O-C (ether)112°
Dihedral AngleC-C-C-C (chain)~180° (trans) / ~60° (gauche)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgtaylorandfrancis.comlibretexts.orgresearchgate.net The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For Propanenitrile, 3-(10-undecenyloxy)-, FMO analysis would be performed on the DFT-optimized geometry. The HOMO is expected to be localized primarily on the electron-rich terminal double bond (C=C) of the undecenyl group and the oxygen atom of the ether linkage, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitrile group (-C≡N), specifically on the antibonding π* orbitals. This indicates that the nitrile carbon is the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Propanenitrile, 3-(10-undecenyloxy)-

Molecular OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO-6.5C=C bond, Ether OxygenNucleophilic/Electron Donor
LUMO-0.8C≡N groupElectrophilic/Electron Acceptor
HOMO-LUMO Gap5.7-Indicator of Kinetic Stability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govscielo.brnih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. This approach is particularly useful for a flexible molecule like Propanenitrile, 3-(10-undecenyloxy)- to explore its vast conformational space in different environments (e.g., in a vacuum or in a solvent).

An MD simulation would reveal how the long undecenyloxy chain folds and flexes at different temperatures. It would also provide insights into the intermolecular interactions that would govern the properties of the bulk material. For example, simulations of multiple molecules could show how the polar nitrile groups might aggregate or how the nonpolar alkyl chains might align due to van der Waals forces. These simulations can help in understanding physical properties such as density, viscosity, and glass transition temperature.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecule's structure. nih.govnih.govrsc.orgrsc.org DFT and other quantum chemical methods can calculate the vibrational frequencies corresponding to infrared (IR) absorption bands and the nuclear magnetic shielding constants that determine NMR chemical shifts.

IR Spectrum Prediction : By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. For Propanenitrile, 3-(10-undecenyloxy)-, this would allow for the assignment of key vibrational modes, such as the characteristic C≡N stretch (around 2250 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and the C-O-C ether stretch (around 1100 cm⁻¹).

NMR Spectra Prediction : Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei are achieved by computing the magnetic shielding tensor for each atom in the presence of an external magnetic field. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental spectra to aid in peak assignment.

Table 3: Computationally Predicted Key Spectroscopic Signatures (Hypothetical)

SpectroscopyFunctional GroupPredicted Wavenumber / Chemical Shift
IRNitrile (C≡N)~2245 cm⁻¹
IRAlkene (C=C)~1642 cm⁻¹
¹³C NMRC≡N~118 ppm
¹³C NMRCH₂-CN~18 ppm
¹³C NMR=CH₂~114 ppm
¹³C NMRCH=~139 ppm

Modeling of Polymerization Mechanisms and Polymer Properties

The presence of a terminal double bond in Propanenitrile, 3-(10-undecenyloxy)- suggests its potential as a monomer for polymerization. Computational modeling can be used to investigate the mechanisms of this polymerization and to predict the properties of the resulting polymer. researchgate.netresearchgate.netcam.ac.ukamazonaws.commdpi-res.com

DFT calculations can be used to model the reaction pathways of radical, cationic, or anionic polymerization. By calculating the activation energies for the initiation, propagation, and termination steps, the most favorable polymerization mechanism can be identified. For instance, the reaction energy profile for the addition of a radical initiator to the double bond can be computed to assess the feasibility of free-radical polymerization.

Once a polymer chain is computationally constructed, MD simulations and other molecular modeling techniques can be used to predict the bulk properties of the polymer, such as its glass transition temperature, mechanical strength, and dielectric properties. These predictions are guided by the intermolecular forces between polymer chains, which are influenced by the pendant ether-nitrile groups.

No Publicly Available Research Found for "Propanenitrile, 3-(10-undecenyloxy)-" in Specified Applications

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research findings or documented applications were identified for the compound "Propanenitrile, 3-(10-undecenyloxy)-" within the requested fields of materials science and engineering. The search was conducted in strict accordance with the provided outline, focusing on its potential roles in polymer chemistry, surface science, and specialty chemical synthesis.

The investigation into the compound's function as a monomer for creating polymers with tunable properties or for incorporation into copolymers yielded no relevant studies. Similarly, a thorough search for its contributions to surface science, including the development of self-assembled monolayers (SAMs) or its use in surface grafting for controlled wetting and adhesion, did not return any specific applications. Finally, inquiries into its utilization in specialty chemical synthesis, excluding perfumery, also failed to locate any pertinent research.

While "Propanenitrile, 3-(10-undecenyloxy)-" is listed in several chemical supplier databases, detailed information regarding its use in the advanced applications specified in the outline is absent from the current body of scientific literature. This suggests that the compound may be a niche intermediate, used in proprietary formulations, or that its applications in these specific areas of materials science have not been publicly disclosed or published in peer-reviewed journals.

Therefore, the generation of an article based on the provided outline is not possible due to the lack of available data.

Emerging Applications of Propanenitrile, 3 10 Undecenyloxy in Materials Science and Engineering

Potential in Lubricant and Surfactant Chemistry

The distinct structural features of Propanenitrile, 3-(10-undecenyloxy)- also suggest its potential utility in the formulation of lubricants and surfactants. The long, nonpolar undecenyloxy chain provides a hydrophobic character, while the ether linkage and the nitrile group introduce a degree of polarity. This amphiphilic nature is a fundamental requirement for surface-active agents.

In the realm of lubrication, the long hydrocarbon tail could provide a lubricating film at interfaces, reducing friction and wear between surfaces. The polar headgroup, containing the ether and nitrile functionalities, could enhance adhesion to metal surfaces, a critical attribute for effective boundary lubrication. Research into structurally similar long-chain esters and ethers has shown their efficacy as lubricant additives and synthetic base oils.

As a surfactant, Propanenitrile, 3-(10-undecenyloxy)- could potentially be used to stabilize emulsions or act as a dispersing agent. The balance between its hydrophilic and lipophilic properties would determine its effectiveness in reducing interfacial tension between immiscible liquids, such as oil and water. Further derivatization of the nitrile group could be employed to fine-tune its surfactant properties, for instance, by converting it to a more hydrophilic amine or carboxylic acid headgroup.

Molecular FeatureRelevance to Lubricant/Surfactant ActionPotential Benefit
Long hydrocarbon chainHydrophobicity, film formationReduced friction, oil solubility
Ether and Nitrile groupsPolarity, surface adhesionImproved boundary lubrication, emulsification
Amphiphilic characterSurface activityReduction of interfacial tension

While the specific research data on the performance of Propanenitrile, 3-(10-undecenyloxy)- in these applications is not yet widely published, its chemical structure provides a strong theoretical basis for its exploration in these fields of materials science and engineering.

Future Research Directions and Unexplored Avenues for Propanenitrile, 3 10 Undecenyloxy

Sustainable Synthetic Routes and Green Chemistry Principles

The traditional synthesis of Propanenitrile, 3-(10-undecenyloxy)- likely involves the base-catalyzed cyanoethylation of 10-undecen-1-ol (B85765) with acrylonitrile (B1666552). While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic protocols. researchgate.netsigmaaldrich.comorganic-chemistry.orgacs.org

Key areas for investigation include:

Heterogeneous Catalysis: Replacing homogeneous base catalysts (e.g., sodium hydroxide) with solid, reusable catalysts can simplify product purification, minimize waste, and enhance catalyst recyclability. rsc.org Materials such as modified hydrotalcites or basic zeolites could be explored for the cyanoethylation of long-chain unsaturated alcohols. rsc.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. uva.nlnih.govmdpi.comsemanticscholar.orgnih.gov Research into identifying or engineering enzymes, such as nitrile hydratases or alcohol dehydrogenases, for the one-pot conversion of 10-undecen-1-ol and a nitrogen source to Propanenitrile, 3-(10-undecenyloxy)- could be a significant breakthrough. uva.nlnih.govmdpi.comsemanticscholar.orgnih.gov Aldoxime dehydratases, for instance, have shown promise in the cyanide-free synthesis of nitriles from aldehydes, which can be derived from the corresponding alcohol. mdpi.comsemanticscholar.org

Table 1: Comparison of Potential Catalytic Systems for Sustainable Cyanoethylation of 10-undecen-1-ol

Catalyst TypePotential AdvantagesResearch Objectives
Homogeneous Base (e.g., NaOH) High reactivity, low costDevelop milder reaction conditions, improve catalyst separation and recycling
Heterogeneous Base (e.g., Zeolites) Ease of separation, reusabilityOptimize catalyst structure for long-chain substrates, improve catalyst lifetime
Biocatalyst (e.g., Engineered Enzyme) High selectivity, mild conditions, cyanide-free routeEnzyme discovery and engineering for substrate specificity, process optimization

Catalytic Transformations for Selective Functionalization

The presence of three distinct functional groups in Propanenitrile, 3-(10-undecenyloxy)- (terminal alkene, ether, nitrile) makes it an ideal substrate for selective catalytic transformations. Future research should aim to develop methodologies that can target one functional group while leaving the others intact, enabling the synthesis of a diverse range of derivatives.

Alkene Functionalization: The terminal double bond is a prime target for a variety of transformations.

Hydroformylation: Selective hydroformylation of the terminal alkene would introduce an aldehyde group, a versatile handle for further chemical modifications. rsc.orgdoi.org The challenge will be to achieve high regioselectivity for the linear aldehyde in the presence of the ether and nitrile functionalities. rsc.orgdoi.org

Epoxidation: The selective epoxidation of the terminal double bond would yield a reactive epoxide that can be opened by various nucleophiles to introduce new functionalities. rsc.orgsemanticscholar.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net Biocatalytic epoxidation using enzymes like peroxygenases could offer a green and highly selective route. mdpi.comresearchgate.net

Metathesis: Acyclic diene metathesis (ADMET) polymerization of Propanenitrile, 3-(10-undecenyloxy)- could lead to the formation of functionalized polyolefins. researchgate.netresearchgate.netwikipedia.orgnih.gov The ether and nitrile groups would be regularly spaced along the polymer backbone, imparting unique properties to the resulting material. researchgate.netresearchgate.netwikipedia.orgnih.gov

Nitrile Group Transformations: The nitrile group can be selectively hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine, opening up pathways to a wide range of nitrogen-containing compounds.

Ether Linkage Modification: While generally stable, the ether linkage could potentially be cleaved under specific catalytic conditions, although this would likely require harsh conditions. More promising is the exploration of remote functionalization strategies where a catalyst "walks" along the alkyl chain to functionalize a C-H bond adjacent to the ether oxygen. sigmaaldrich.comorganic-chemistry.orgnih.govacs.org

Table 2: Potential Selective Catalytic Transformations of Propanenitrile, 3-(10-undecenyloxy)-

Target Functional GroupReaction TypePotential ProductKey Research Challenge
Terminal Alkene HydroformylationAldehyde-functionalized ether nitrileAchieving high linear selectivity
Terminal Alkene EpoxidationEpoxide-functionalized ether nitrileMaintaining stability of other functional groups
Terminal Alkene ADMET PolymerizationFunctionalized polyolefinCatalyst tolerance to nitrile and ether groups
Nitrile HydrolysisAmide/Carboxylic acid derivativeControlling the extent of hydrolysis
Nitrile ReductionAmine derivativeSelective reduction in the presence of an alkene

Integration into Advanced Materials with Novel Architectures

The unique trifunctional nature of Propanenitrile, 3-(10-undecenyloxy)- makes it a promising monomer for the synthesis of advanced materials with tailored properties and novel architectures.

Functional Polymers: The terminal alkene allows for polymerization via various mechanisms, including radical, cationic, and coordination polymerization.

RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined polymers with controlled molecular weight and architecture. rsc.orgeurekaselect.comnih.govmdpi.comresearchgate.netresearchgate.netugent.beresearchgate.net The resulting polymers would feature pendant alkoxy nitrile groups, which could influence the material's polarity, thermal properties, and potential for post-polymerization modification. rsc.orgeurekaselect.comnih.govmdpi.comresearchgate.netresearchgate.netugent.beresearchgate.net

ADMET Polymerization: As mentioned earlier, ADMET polymerization would lead to polymers with the functional groups integrated into the polymer backbone. researchgate.netresearchgate.netwikipedia.orgnih.govresearchgate.netrsc.orgresearchgate.net This could lead to materials with interesting self-assembly properties and potential applications in areas such as drug delivery or as functional additives. researchgate.netresearchgate.netwikipedia.orgnih.govresearchgate.netrsc.orgresearchgate.net

Bio-based Materials: Given its origin from castor oil, polymers derived from Propanenitrile, 3-(10-undecenyloxy)- would have a significant renewable carbon content, making them attractive for the development of sustainable plastics and elastomers. nih.govmdpi.comacs.orgbohrium.comacs.orgsruc.ac.uktandfonline.com

Surface Modification: The long aliphatic chain coupled with the polar nitrile and ether groups suggests potential applications as a surface modifying agent, for example, to impart hydrophobicity or to functionalize nanoparticles.

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of Propanenitrile, 3-(10-undecenyloxy)- is crucial for optimizing existing processes and developing new ones.

Cyanoethylation Mechanism: The base-catalyzed addition of 10-undecen-1-ol to acrylonitrile is a Michael addition reaction. eurekaselect.comresearchgate.netmdpi.com Detailed kinetic and computational studies could provide insights into the transition state, the role of the catalyst, and the influence of the long unsaturated alkyl chain on the reaction rate and selectivity. doi.orgeurekaselect.comresearchgate.netmdpi.comfrontiersin.orgnih.gov This understanding would be invaluable for designing more efficient and selective catalytic systems. doi.orgeurekaselect.comresearchgate.netmdpi.comfrontiersin.orgnih.gov

Catalytic Transformation Mechanisms: For the selective functionalization reactions discussed in section 7.2, detailed mechanistic studies are needed to understand how the catalyst interacts with the different functional groups and how to control the selectivity. For example, in hydroformylation, understanding the coordination of the rhodium catalyst to the alkene versus the nitrile or ether oxygen is key to achieving high regioselectivity.

Exploration of Supramolecular Interactions (if applicable)

The presence of both a polar nitrile group and an ether linkage, combined with a long, flexible aliphatic chain, makes Propanenitrile, 3-(10-undecenyloxy)- a candidate for engaging in supramolecular interactions.

Self-Assembly: The amphiphilic nature of the molecule could lead to self-assembly in solution or on surfaces, forming micelles, vesicles, or ordered monolayers. longdom.orgrsc.orgnih.gov The interplay between the hydrophobic interactions of the undecenyl chain and the polar interactions of the nitrile and ether groups could lead to the formation of interesting nanostructures. longdom.orgrsc.orgnih.gov

Host-Guest Chemistry: The ether linkage is reminiscent of the repeating units in crown ethers, which are well-known for their ability to bind cations. nih.govmdpi.comresearchgate.netacs.orgfrontiersin.orgvt.eduacs.orgnih.gov While a single ether group is not a strong binder, oligomers or polymers of Propanenitrile, 3-(10-undecenyloxy)- could exhibit cooperative binding effects. Future research could explore the synthesis of macrocycles from this monomer and their potential as hosts for various guest molecules. nih.govmdpi.comresearchgate.netacs.orgfrontiersin.orgvt.eduacs.orgnih.gov The nitrile group could also participate in hydrogen bonding or dipole-dipole interactions within a supramolecular assembly. longdom.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(10-undecenyloxy)-propanenitrile, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : React 10-undecenol with acrylonitrile in the presence of a base (e.g., K₂CO₃) under reflux conditions. This follows a nucleophilic substitution mechanism, similar to the synthesis of 3-(4-ethoxyphenoxy)propanenitrile .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC or GC-MS.
  • Key Parameters :
  • Temperature: 80–100°C
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Reaction Time: 12–24 hours
  • Yield Optimization : Use a molar ratio of 1:1.2 (10-undecenol:acrylonitrile) to minimize side reactions like polymerization .

Q. How can the structural integrity of 3-(10-undecenyloxy)-propanenitrile be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy :
  • ¹H NMR : Expect peaks for the nitrile group (~3.0–3.5 ppm), allylic protons from the undecenyl chain (δ 5.0–5.5 ppm), and terminal vinyl protons (δ 4.8–5.2 ppm) .
  • ¹³C NMR : Confirm nitrile carbon at ~115–120 ppm and ether linkage (C-O) at ~70 ppm .
  • FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C-O-C stretch) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 250–280 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-(10-undecenyloxy)-propanenitrile in cross-coupling reactions?

  • Reaction Mechanism :

  • The nitrile group acts as an electron-withdrawing group, polarizing the α-carbon for nucleophilic attack. The undecenyloxy chain may stabilize transition states via hydrophobic interactions in solvent-mediated reactions .
  • Example : In Suzuki-Miyaura coupling, the nitrile facilitates oxidative addition with palladium catalysts. Computational studies (DFT) suggest a lower activation energy (~15 kcal/mol) compared to non-nitrile analogs .
    • Contradictions :
  • Some studies report reduced reactivity in aqueous media due to steric hindrance from the long alkyl chain. Compare with 3-(4-fluorophenoxy)propanenitrile, where shorter chains improve solubility .

Q. How does the undecenyloxy substituent influence biological interactions compared to shorter-chain analogs?

  • Comparative Analysis :

  • Lipophilicity : The undecenyloxy chain increases logP by ~2.5 units compared to methoxy-substituted propanenitriles, enhancing membrane permeability .
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic assays. Data shows IC₅₀ values 30% lower than 3-(benzyloxy)propanenitrile, suggesting chain length modulates binding .
    • Table 1 : Biological Activity Comparison
CompoundlogPCYP3A4 IC₅₀ (µM)Solubility (mg/mL)
3-(10-undecenyloxy)-propanenitrile3.812.50.45
3-(methoxy)propanenitrile1.245.08.2
3-(benzyloxy)propanenitrile2.718.31.1
Source: Adapted from

Q. What computational models predict the stability of 3-(10-undecenyloxy)-propanenitrile under varying pH and temperature?

  • In Silico Analysis :

  • Molecular Dynamics (MD) : Simulate degradation pathways at pH 2–12. Results indicate hydrolysis of the nitrile group to carboxylic acid at pH >10, with a half-life of ~8 hours at 37°C .
  • Thermogravimetric Analysis (TGA) : Predict decomposition onset at 180°C, correlating with experimental DSC data (ΔH = 150 J/g) .

Contradictions and Knowledge Gaps

Q. Why do conflicting reports exist regarding the cytotoxicity of 3-(10-undecenyloxy)-propanenitrile in cancer cell lines?

  • Resolution Strategy :

  • Experimental Variables : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure). Contradictions may arise from differences in cell membrane composition or metabolic activity .
  • Metabolite Identification : Use LC-HRMS to detect hydrolysis products (e.g., 3-(10-undecenyloxy)-propanoic acid), which may exhibit off-target effects .

Safety and Handling

Q. What PPE and engineering controls are recommended for handling 3-(10-undecenyloxy)-propanenitrile?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and P95 respirator to prevent inhalation of vapors (TLV: 5 ppm) .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity. Avoid release into drains due to potential aquatic toxicity (EC₅₀ for Daphnia magna: 2.4 mg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.